molecular formula C16H16N4OS B2620640 N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 307511-39-3

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No. B2620640
CAS RN: 307511-39-3
M. Wt: 312.39
InChI Key: ZHCNQGHSJCWHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation and cancer. N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell proliferation. N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has also been shown to improve glucose and lipid metabolism and enhance insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide also has some limitations, including its relatively low bioavailability and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

Future Directions

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has great potential for further development as a therapeutic agent for various inflammatory and metabolic diseases. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, identifying its molecular targets and mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical studies. N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide may also have potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be synthesized using a multistep reaction process, involving the reaction of 2,5-dimethylphenylisothiocyanate with 3-aminopyridine to form the intermediate compound, which is then reacted with 1H-1,2,4-triazole-3-thiol to obtain the final product. The purity of N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are associated with various inflammatory diseases. N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-6-7-12(2)13(9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNQGHSJCWHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

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